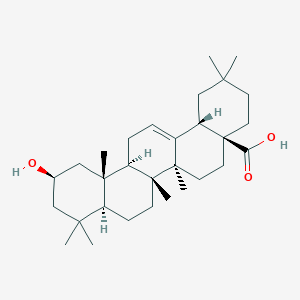

2-Isooleanolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

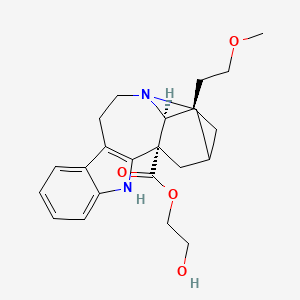

2-Isooleanolic acid is a pentacyclic triterpenoid compound that is widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects. This compound has garnered significant attention from the scientific community due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2-Isooleanolsäure kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Oleanolsäure, einem anderen pentacyclischen Triterpenoid, unter Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Ethanol und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird 2-Isooleanolsäure oft aus pflanzlichen Quellen extrahiert. Das Extraktionsverfahren beinhaltet die Verwendung von organischen Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus Pflanzenmaterial zu isolieren. Der Rohextrakt wird dann durch Kristallisation oder chromatographische Verfahren gereinigt, um reine 2-Isooleanolsäure zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Isooleanolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann 2-Isooleanolsäure in verschiedene oxidierte Derivate umwandeln, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Molekül modifizieren, was möglicherweise seine biologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Lösungsmittel: Methanol, Ethanol und Dichlormethan sind üblicherweise in diesen Reaktionen verwendete Lösungsmittel.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von 2-Isooleanolsäure verschiedene oxidierte Derivate mit potenziellen therapeutischen Anwendungen liefern .

Wissenschaftliche Forschungsanwendungen

2-Isooleanolsäure hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Sie wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum untersucht.

Medizin: 2-Isooleanolsäure hat sich bei der Behandlung von Krankheiten wie Krebs, Diabetes und Lebererkrankungen als vielversprechend erwiesen.

Industrie: Sie wird aufgrund ihrer vielfältigen biologischen Aktivitäten bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 2-Isooleanolsäure umfasst mehrere molekulare Zielstrukturen und Signalwege. Es wurde gezeigt, dass sie mit verschiedenen Proteinen und Enzymen interagiert, deren Aktivität moduliert und zu therapeutischen Wirkungen führt. Zu den wichtigsten beteiligten Signalwegen gehören:

MAPK-Signalweg: Dieser Signalweg ist entscheidend für die Zellproliferation und das Überleben.

PI3K-Akt-Signalweg: Dieser Signalweg spielt eine bedeutende Rolle bei der Regulierung des Zellwachstums und des Stoffwechsels.

TNF-Signalweg: Dieser Signalweg ist an Entzündungen und Immunantworten beteiligt

Wirkmechanismus

The mechanism of action of 2-isooleanolic acid involves multiple molecular targets and pathways. It has been shown to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects. Key pathways involved include:

MAPK Signaling Pathway: This pathway is crucial for cell proliferation and survival.

PI3K-Akt Signaling Pathway: This pathway plays a significant role in regulating cell growth and metabolism.

TNF Signaling Pathway: This pathway is involved in inflammation and immune responses

Vergleich Mit ähnlichen Verbindungen

2-Isooleanolsäure ähnelt strukturell anderen pentacyclischen Triterpenoiden wie Oleanolsäure und Ursolsäure. Sie verfügt über einzigartige Eigenschaften, die sie von diesen Verbindungen unterscheiden:

Oleanolsäure: Obwohl beide Verbindungen ähnliche biologische Aktivitäten aufweisen, wurde festgestellt, dass 2-Isooleanolsäure unterschiedliche Wirkungen auf bestimmte zelluläre Signalwege hat.

Ursolsäure: Diese Verbindung ist ein weiteres pentacyclisches Triterpenoid mit ähnlichem therapeutischem Potenzial, aber 2-Isooleanolsäure kann aufgrund ihrer einzigartigen chemischen Struktur Vorteile in bestimmten Anwendungen bieten .

Zusammenfassend lässt sich sagen, dass 2-Isooleanolsäure eine Verbindung von großem Interesse ist, da sie über vielfältige biologische Aktivitäten und potenzielle therapeutische Anwendungen verfügt. Ihre einzigartige chemische Struktur und Reaktivität machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C30H48O3 |

|---|---|

Molekulargewicht |

456.7 g/mol |

IUPAC-Name |

(4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21+,22+,23-,27+,28-,29-,30+/m1/s1 |

InChI-Schlüssel |

UODITNOILLXLOO-VGWDZYRESA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H](CC3(C)C)O)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)

![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)

![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)

![Thiazole, 2-ethynyl-4-[2-(3-fluorophenyl)ethynyl]-](/img/structure/B10841715.png)

![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)